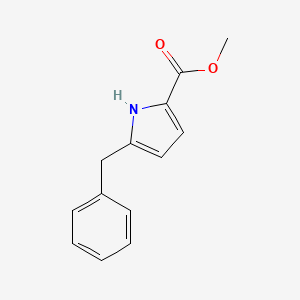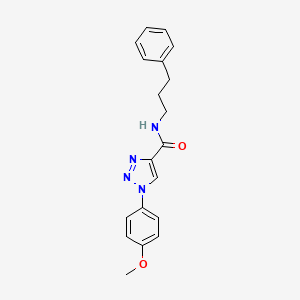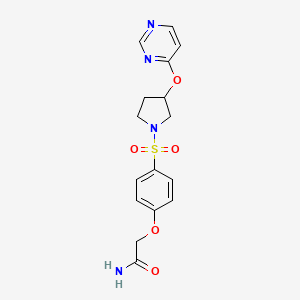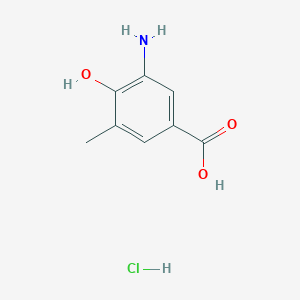
methyl 5-benzyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-benzyl-1H-pyrrole-2-carboxylate” is a chemical compound. It is a type of pyrrole ester . Pyrrole esters are known for their special aromatic organoleptic qualities and are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .
Synthesis Analysis
The synthesis of pyrrole esters, including “methyl 5-benzyl-1H-pyrrole-2-carboxylate”, can be achieved through a simple enzymatic approach for transesterification . The best reaction conditions were found to be a molar ratio of 5:1 (methyl 1H-pyrrole-2-carboxylate/ benzyl alcohol), Novozym 435 of 6 mg/mL, stirrer speed of 150 r/min, molecular sieves of 1 g, 50 °C reaction temperature, and a 24 h reaction time in n-Hexane . This led to a high yield of 92% .Scientific Research Applications
a. Antitumor Agents:
- Pyrrole-based compounds exhibit promising antitumor activity due to their ability to interfere with cancer cell growth and proliferation .
Natural Product Synthesis
Pyrrole-containing molecules are prevalent in nature. Researchers have used synthetic approaches to access these compounds for further study:
a. Pyrrole-2-carboxaldehydes:- These aldehydes have been isolated from natural sources and play roles in various biological processes .
Flavor and Fragrance Chemistry
Pyrrole esters contribute to the aroma and taste of certain substances:
a. Odor Characteristics:- Benzhydryl 1H-pyrrole-2-carboxylate, a derivative of methyl 5-benzyl-1H-pyrrole-2-carboxylate, imparts sweet and acid aromas .
Materials Science and Organic Electronics
Pyrrole-based compounds find applications in materials science:
a. Conjugated Polymers:Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that methyl 5-benzyl-1H-pyrrole-2-carboxylate may also interact with various biological targets.
Mode of Action
The compound’s synthesis involves a reaction in dry tetrahydrofuran under an inert atmosphere . This process might influence its interaction with biological targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole compounds, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in water may influence its bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis involves a reaction at -23°c , suggesting that temperature could potentially influence its stability and efficacy.
properties
IUPAC Name |
methyl 5-benzyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-8-7-11(14-12)9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQVNWZRAQOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-benzyl-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2756600.png)


![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)